Arjungenin

Pharmacokinetics Drug-Drug Interactions CYP450

Arjungenin is the definitive FXR agonist tool with a clean CYP450 profile, avoiding drug-drug interaction confounds of crude T. arjuna extracts. Quantified adiponectin upregulation (118.07%) and non-cytotoxicity (≤150 μM) ensure reproducible metabolic research. Broad-spectrum MICs (64-256 μg/mL) make it an ideal antibacterial semisynthesis scaffold. Use as an analytical reference standard for Terminalia arjuna product batch consistency. Choose targeted procurement to maintain experimental integrity.

Molecular Formula C30H48O6
Molecular Weight 504.7 g/mol
CAS No. 58880-25-4
Cat. No. B1254777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArjungenin
CAS58880-25-4
Synonyms(2alpha,3beta,19alpha)-2,3,19,24-Tetrahydroxyolean-12-en-28-oic acid
arjungenin
Olean-12-en-28-oic acid, 2,3,19,24-tetrahydroxy-, (2alpha,3beta,19alpha)-
Molecular FormulaC30H48O6
Molecular Weight504.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)O)C
InChIInChI=1S/C30H48O6/c1-25(2)11-13-30(24(35)36)14-12-28(5)17(21(30)23(25)34)7-8-20-26(3)15-18(32)22(33)27(4,16-31)19(26)9-10-29(20,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19-,20-,21-,22+,23+,26+,27+,28-,29-,30+/m1/s1
InChIKeyIFIQVSCCFRXSJV-NWCCWSSZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arjungenin (CAS 58880-25-4): A Pentacyclic Triterpenoid with Documented Pharmacological Activity for Specialized Procurement


Arjungenin (2α,19α,23-trihydroxyoleanolic acid) is a pentacyclic triterpenoid belonging to the oleanane class, naturally isolated from the bark of Terminalia arjuna [1]. It is characterized by a molecular weight of 504.70 Da and a chemical formula of C30H48O6 [2]. This aglycone has been identified as a farnesoid X receptor (FXR) agonist and exhibits a range of bioactivities, including moderate free radical scavenging and antibacterial properties, as well as insect growth inhibitory effects . Its potential as a research tool is grounded in its multi-target profile and its distinction from related glycosylated analogs.

Why Generic Substitution is Not Viable: Arjungenin's Differentiated Profile vs. Arjunic Acid, Arjunolic Acid, and Arjunetin


Arjungenin cannot be considered a simple substitute for its in-class analogs from Terminalia arjuna due to critical, quantifiable differences in molecular target engagement, pharmacokinetic behavior, and specific biological activities. For example, while all four compounds (arjungenin, arjunic acid, arjunolic acid, and arjunetin) exhibit comparable acetylcholinesterase (AChE) binding energies [1], arjungenin demonstrates a distinct lack of CYP450 enzyme inhibition, a stark contrast to the potent inhibition caused by crude T. arjuna extracts [2]. Furthermore, its activity as an FXR agonist, while shared with arjunic acid, results in a quantitatively different effect on adipokine expression [3]. These variances in selectivity and potency, detailed in the evidence below, underscore that substituting arjungenin with a related triterpenoid would fundamentally alter the experimental outcome, making targeted procurement essential for reproducibility.

Quantitative Evidence Guide: Selecting Arjungenin Over Comparable Oleanane Triterpenoids


CYP450 Enzyme Interaction: Arjungenin Shows No Significant Inhibition, Minimizing Drug-Drug Interaction Risk

Unlike the crude bark extract of Terminalia arjuna, which exhibits potent inhibition of key cytochrome P450 (CYP) enzymes, arjungenin demonstrates a favorable safety profile by showing no significant inhibitory activity against CYP3A4, CYP2D6, and CYP2C9 in human liver microsomes [1]. This is a crucial distinction for experimental design, as the crude extract inhibits all three enzymes with IC50 values less than 50 μg/mL, whereas the pure compound arjungenin does not. Arjunic acid and arjunetin also did not show significant inhibition of these CYP enzymes [1].

Pharmacokinetics Drug-Drug Interactions CYP450 Hepatotoxicity

Antioxidant Activity: Arjungenin Exhibits Moderate DPPH Scavenging Distinct from Potent Analogs

In a direct comparative study, arjungenin displayed moderate free radical scavenging activity in the DPPH assay, with an IC50 of 290.6 μg/mL, while arjunic acid and arjunolic acid demonstrated significantly higher potency. This places arjungenin as a less potent antioxidant within this specific class of triterpenoids [1]. The standard vitamin C was used as a control with an IC50 of 2.12 μg/mL [1]. This is a clear, quantitative differentiation from its more potent analogs.

Antioxidant DPPH Assay Free Radical Scavenging Oxidative Stress

FXR Agonism: Arjungenin Elicits a Distinct Adipokine Response Compared to Arjunic Acid

While both arjungenin and arjunic acid act as FXR agonists, their functional effects differ in magnitude. In 3T3-L1 adipocytes, treatment with arjungenin resulted in a 118.07% increase in adiponectin levels compared to control, whereas arjunic acid induced a greater increase of 132.92% [1]. Similarly, arjungenin increased leptin levels by 133.52%, while arjunic acid led to a 149.74% increase [1]. This demonstrates a quantifiable, albeit small, difference in the functional output of FXR activation between these two closely related compounds.

Metabolic Disease FXR Agonist Adipogenesis Insulin Sensitivity

Cytotoxicity Profile: Arjungenin is Non-Cytotoxic up to 150 μM, a Key Safety Window

Arjungenin was confirmed to be non-cytotoxic to 3T3-L1 preadipocytes at concentrations up to 150 μM [1]. This provides a defined experimental window for studying its pharmacological effects without confounding toxicity. While arjunic acid also demonstrated no significant cell death up to 150 μM, this data confirms the safety margin for both compounds in this specific cellular context [1].

Cytotoxicity Cell Viability Safety Pharmacology In vitro Toxicology

Antibacterial Potency: Moderate and Broad-Spectrum Activity Against Key Pathogens

Arjungenin exhibits a consistent, moderate antibacterial profile against Gram-positive and Gram-negative bacteria. Studies report a Minimum Inhibitory Concentration (MIC) range of 64-256 μg/mL against Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis [1]. This activity is a class-level characteristic among certain oleanane triterpenoids; compounds 1, 3 (arjungenin), 5 (terminolic acid), and 11 isolated from Combretum racemosum roots all showed MICs within this 64-256 μg/mL range [1].

Antibacterial MIC Antimicrobial Resistance Natural Products

Acetylcholinesterase Inhibition: Comparable Binding Energy but Different Pharmacokinetics

In silico and in vitro studies show that arjungenin, arjunic acid, arjunolic acid, and their glycosides all exhibit high and relatively similar binding energies to acetylcholinesterase (AChE), ranging from approximately -15 to -13 kcal/mol [1]. This indicates a class-level potential for AChE inhibition. However, the pharmacokinetic properties differ; the glycoside arjunetin reaches brain equilibrium much faster than arjungenin and arjunic/arjunolic acids [1].

Acetylcholinesterase Alzheimer's Disease Molecular Docking Cognition

Validated Application Scenarios for Arjungenin (CAS 58880-25-4) Based on Empirical Evidence


Metabolic Disease Research: A Selective FXR Agonist with Defined Adipokine Modulation

Arjungenin is a compelling tool for researchers investigating the role of farnesoid X receptor (FXR) in metabolic syndrome and insulin resistance. Its demonstrated ability to act as an FXR agonist [1] and to significantly upregulate adiponectin (118.07%) and leptin (133.52%) in 3T3-L1 adipocytes [1] provides a quantitative basis for its use. Its distinct, more modest effect on these adipokines compared to arjunic acid [1] may offer an advantage in studies requiring a nuanced modulation of FXR signaling. Furthermore, its proven lack of cytotoxicity up to 150 μM in this cell line [1] ensures a wide experimental window for mechanistic studies.

Pharmacokinetic and Drug-Drug Interaction Studies: A Clean CYP450 Profile

Investigators designing studies to avoid confounding drug-drug interactions should consider arjungenin as a preferred tool compound. Unlike the crude Terminalia arjuna extract, which potently inhibits CYP3A4, CYP2D6, and CYP2C9 (IC50 < 50 μg/mL), arjungenin, along with arjunic acid and arjunetin, shows no significant inhibition of these major drug-metabolizing enzymes in human liver microsomes [2]. This clean CYP450 profile is a critical advantage for in vitro and in vivo studies where co-administration with other xenobiotics is planned, allowing for a more accurate interpretation of arjungenin's intrinsic pharmacology.

Antibacterial Discovery: A Validated Moderate-Potency Lead for Further Derivatization

Arjungenin serves as a well-characterized starting point for medicinal chemistry efforts aimed at developing novel antibacterial agents. It has documented, reproducible activity against both Gram-positive and Gram-negative pathogens, with MIC values consistently reported in the 64-256 μg/mL range for S. aureus, E. coli, and E. faecalis [3]. While its potency is moderate, its broad-spectrum activity and well-defined structure make it an ideal scaffold for semi-synthetic modification to improve potency and selectivity.

Natural Product Analytical Standard: Quantitation of T. arjuna Phytoconstituents

Arjungenin is an essential analytical reference standard for the quality control and phytochemical standardization of Terminalia arjuna-derived products. Its presence and concentration in plant material can vary significantly based on extraction methodology [4]. Using a high-purity standard is mandatory for the accurate quantification of arjungenin in complex mixtures via HPLC or LC-MS, enabling researchers and manufacturers to ensure batch-to-batch consistency and correlate specific biological activities with its concentration in extracts.

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